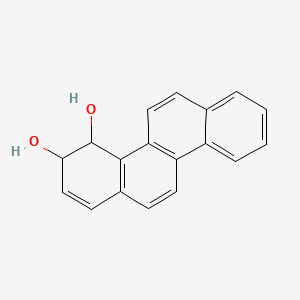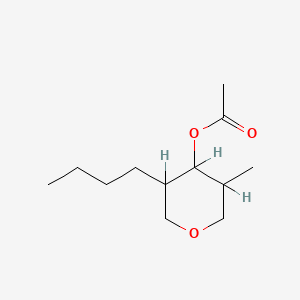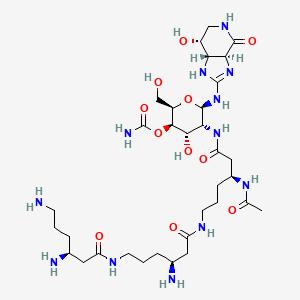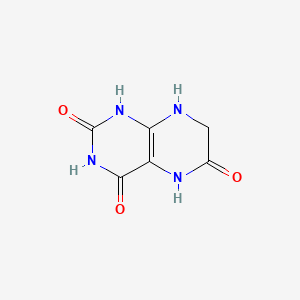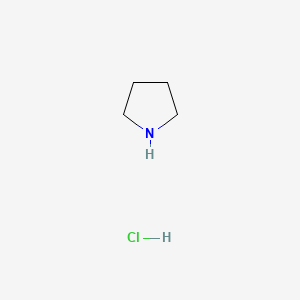
吡咯烷盐酸盐
描述
Synthesis Analysis
The synthesis of pyrrolidine and its derivatives often involves catalytic processes or specific chemical reactions that enable the formation of this compound under controlled conditions. For example, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as a key step, followed by debenzylation with hydrogen over palladium on carbon (Nechayev et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and varies depending on the specific compound being analyzed. The structure of pyridine betaine hydrochloride, for example, was determined by X-ray diffraction to be monoclinic, showcasing the detailed geometric configuration of such compounds (Szafran et al., 1997).
Chemical Reactions and Properties
Pyrrolidine compounds participate in a variety of chemical reactions, demonstrating their reactive nature and the ability to form complex structures. For instance, pyrrolidine reacts with aqueous hydrochloric acid to yield a mixture of trans and cis isomers of 2,5-di(pyrrol-2-yl)pyrrolidine, highlighting the stereochemical diversity in pyrrolidine synthesis through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides (Zhao et al., 1997).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For example, the crystal structure of bis(pyridine betaine) hydrochloride monohydrate reveals the formation of a centrosymmetric dimer featuring a strong hydrogen bond, which is significant for understanding the compound's stability and behavior in different environments (Xiao-ming & Mak, 1990).
Chemical Properties Analysis
The chemical properties of pyrrolidine hydrochloride, such as reactivity, acidity, and basicity, are defined by its molecular structure and functional groups. The reaction mechanism of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions illustrates the compound's catalytic capabilities and the role of its chemical properties in facilitating such reactions (Liu et al., 2014).
科学研究应用
药物发现
吡咯烷是药物发现中新型生物活性化合物的一种通用支架 . 五元吡咯烷环被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化、对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖范围,人们对这种饱和支架的兴趣日益浓厚 .
其他化合物的合成
吡咯烷盐酸盐通常用作合成其他化合物的试剂. 它在构建不同的环状或非环状前体中起着至关重要的作用,报告了合成和反应条件 .
某些反应的催化剂
吡咯烷盐酸盐也用作某些反应的催化剂. 它有助于对已形成的吡咯烷环(如脯氨酸衍生物)进行官能化 .
配位化学中的配体
在配位化学中,吡咯烷盐酸盐用作配体. 吡咯烷环中碳的立体异构性可能导致候选药物的不同生物学特性,这是由于与对映选择性蛋白的不同结合模式造成的 .
酶抑制
吡咯烷盐酸盐作为酶抑制剂. 取代基的空间取向可能会影响所研究化合物的生物活性 .
生物活性
许多吡咯烷生物碱已被证明具有多种重要的生物活性,包括抗氧化、抗炎、抗菌、抗真菌、抗寄生虫和驱虫、抗癌、抗高血糖、器官保护和神经药理活性 .
作用机制
- Some pyrrolidine alkaloids have shown antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- Pyrrolidine hydrochloride can act as a building block in the synthesis of more complex organic compounds. It activates ketones and aldehydes toward nucleophilic addition by forming enamines .
- Pyrrolidine hydrochloride’s effects on biochemical pathways depend on its specific application. For example:
- In drug discovery, pyrrolidine analogs have been investigated for their potential as versatile scaffolds. These compounds can modulate protein mobility and affect biological processes .
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
未来方向
Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
生化分析
Biochemical Properties
Pyrrolidine, hydrochloride, plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine, hydrochloride, can act as a catalyst in organic synthesis reactions, facilitating the formation of enamines from ketones and aldehydes. This interaction is crucial in the Stork enamine alkylation process, where pyrrolidine, hydrochloride, activates ketones and aldehydes towards nucleophilic addition .
Cellular Effects
Pyrrolidine, hydrochloride, has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine-functionalized nucleoside analogs have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are essential for nucleotide biosynthesis and DNA replication . This inhibition can lead to the suppression of viral infections and the growth of cancer cells.
Molecular Mechanism
The molecular mechanism of pyrrolidine, hydrochloride, involves its interaction with biomolecules at the molecular level. Pyrrolidine, hydrochloride, can form binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides . This inhibition can modulate the levels of bioactive lipids, affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine, hydrochloride, can change over time. The stability and degradation of pyrrolidine, hydrochloride, are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit different biological activities depending on their stability and degradation products . Long-term exposure to pyrrolidine, hydrochloride, in in vitro or in vivo studies can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of pyrrolidine, hydrochloride, vary with different dosages in animal models. At low doses, pyrrolidine, hydrochloride, can exhibit therapeutic effects, such as antiviral and anticancer activities. At high doses, it can cause toxic or adverse effects. For example, pyrrolidine derivatives have been shown to increase depolarization-stimulated glutamate release in the brain, which may lead to increased seizure susceptibility . Therefore, it is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Pyrrolidine, hydrochloride, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, pyrrolidine derivatives can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated intermediates . These metabolic transformations can affect the bioavailability and activity of pyrrolidine, hydrochloride, in the body.
Transport and Distribution
The transport and distribution of pyrrolidine, hydrochloride, within cells and tissues are mediated by specific transporters and binding proteins. Pyrrolidine, hydrochloride, can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, pyrrolidine, hydrochloride, can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
Pyrrolidine, hydrochloride, exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, pyrrolidine-functionalized nucleoside analogs have been shown to localize in the nucleus, where they inhibit DNA polymerases and interfere with DNA replication . This subcellular localization is crucial for the therapeutic effects of pyrrolidine, hydrochloride, in antiviral and anticancer treatments.
属性
IUPAC Name |
pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZCOCSZQNREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-75-1 (Parent) | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00179826 | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25150-61-2 | |
| Record name | Pyrrolidine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolidine Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94N92BZG67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does UKCP-110, a pyrrolidine nor-lobelane analog, interact with the vesicular monoamine transporter-2 (VMAT2) and affect methamphetamine self-administration?
A1: UKCP-110 exhibits high potency in inhibiting both [3H]dihydrotetrabenazine binding and [3H]dopamine uptake by interacting with VMAT2. [] This interaction ultimately leads to a decrease in methamphetamine-evoked dopamine release, a crucial mechanism underlying the rewarding effects of methamphetamine, resulting in a reduction of methamphetamine self-administration in rats. []
Q2: How do antiestrogens like nafoxidine hydrochloride, a pyrrolidine-containing compound, impact LH surges and what is the underlying mechanism?
A2: Nafoxidine hydrochloride effectively blocks LH surges induced by estradiol in immature female rats. [] This antagonistic effect is likely due to nafoxidine's ability to bind to estrogen receptors, albeit with lower affinity compared to estradiol, and subsequently interfere with the normal estrogenic signaling pathway. [] Moreover, nafoxidine inhibits the induction of cytoplasmic progestin receptors, which are crucial for progesterone's facilitatory effect on LH surges. []
Q3: Does the antiestrogen nafoxidine hydrochloride exhibit any estrogenic effects on mammary tumor lines?
A3: Interestingly, despite its classification as an antiestrogen, nafoxidine hydrochloride demonstrates estrogenic effects on both hormone-dependent and -independent MXT-3590 mammary tumor lines in mice. [] Both nafoxidine and estradiol cause translocation of the estrogen receptor to the nucleus and elevate cytoplasmic progesterone receptor levels, ultimately leading to partial tumor growth stimulation in the independent line. []
Q4: How does the pyrrolidine derivative, bepridil, impact the cardiovascular system?
A4: Bepridil, classified as a slow channel blocker, exhibits diverse cardiovascular effects. Intravenously, it reduces systemic and coronary vascular resistance, causing a decrease in blood pressure, while minimally affecting cardiac output. [] Intracoronary administration increases coronary blood flow and venous oxygen content while decreasing myocardial oxygen consumption, suggesting a potential improvement in oxygen utilization efficiency. []
Q5: What is the molecular formula and weight of pyrrolidine hydrochloride?
A5: The molecular formula of pyrrolidine hydrochloride is C4H10ClN, and its molecular weight is 107.59 g/mol.
Q6: How do structural variations within the pyrrolidine nor-lobelane analogs influence their interaction with VMAT2?
A6: The cis isomer, UKCP-110, demonstrates higher potency in inhibiting [3H]dihydrotetrabenazine binding and [3H]dopamine uptake compared to its trans isomers, UKCP-111 and UKCP-112. [] This difference highlights the importance of stereochemistry in influencing the interaction with VMAT2 and the resulting pharmacological activity. []
Q7: What is the pharmacokinetic profile of E4101, a pyrrolidine-containing dopamine DA1 receptor agonist, in dogs?
A7: Following intravenous administration, E4101 exhibits a three-compartment pharmacokinetic model with a mean residence time of 14.5 minutes and a total clearance of 78 ml/min/kg. [] Oral bioavailability is low at 3.6%, but co-administration with ascorbic acid significantly improves the area under the concentration curve (AUC), suggesting a potential strategy for enhancing its bioavailability. []
Q8: How does milnacipran, a serotonin/noradrenaline reuptake inhibitor, exert its analgesic effects in a rat model of osteoarthritis pain?
A8: Milnacipran demonstrates antinociceptive effects in the monosodium iodoacetate model of osteoarthritis pain in rats. [] This effect is mediated through a combination of descending serotonergic and noradrenergic pathways, as well as opioidergic mechanisms. [] Importantly, the activity of these pathways and milnacipran's mechanism of action vary depending on the stage of the disease model. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




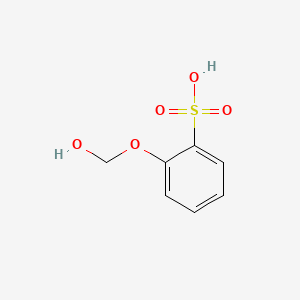
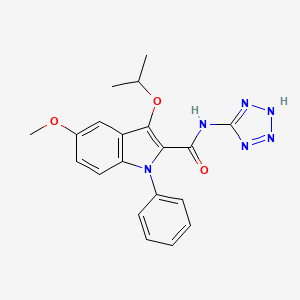
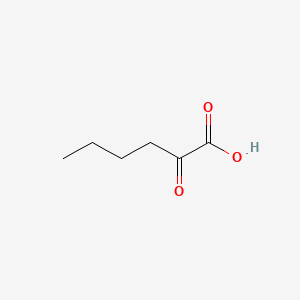
![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)
